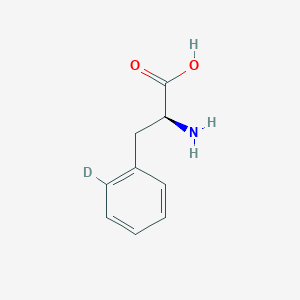

L-Phenylalanine-d1

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-deuteriophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4D |

InChI Key |

COLNVLDHVKWLRT-VXAWTPICSA-N |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Phenylalanine-d1

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for mechanistic, metabolic, and pharmacokinetic studies. L-Phenylalanine-d1, a deuterated form of the essential amino acid L-phenylalanine, serves as a valuable tool in these investigations. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.

Introduction to this compound

L-Phenylalanine is a crucial precursor for the synthesis of several key biomolecules, including the neurotransmitters dopamine and norepinephrine, as well as the pigment melanin.[1][2] The incorporation of a deuterium atom at a specific position within the L-phenylalanine molecule creates a stable, non-radioactive isotopic tracer. This labeled compound is nearly identical to its natural counterpart in terms of its chemical properties and biological activity but can be distinguished by its mass. This property allows for its use in a variety of applications, including:

-

Metabolic flux analysis: Tracing the metabolic fate of phenylalanine in biological systems.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine-containing drugs.

-

Enzyme mechanism studies: Probing the kinetics and mechanisms of enzymes that utilize phenylalanine as a substrate.

-

Structural biology: Aiding in the assignment of signals in NMR-based protein structure determination.[3]

This guide will focus on the synthesis of L-Phenylalanine-α-d1, where the deuterium atom is located at the alpha-carbon, a common and synthetically accessible position.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including chemical and enzymatic approaches. A common strategy involves the deuteration of a precursor molecule followed by enzymatic resolution to obtain the desired L-enantiomer.

Chemoenzymatic Synthesis Approach

This approach combines a chemical deuteration step with an enzymatic resolution step to achieve high enantiomeric purity. A representative synthetic route starts from benzaldehyde and proceeds through an azlactone intermediate.

Experimental Protocol:

-

Synthesis of 2-methyl-4-benzylidene-5(4H)-oxazolone:

-

A mixture of benzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours with constant stirring.

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

-

The resulting yellow precipitate of 2-methyl-4-benzylidene-5(4H)-oxazolone is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Reductive Deuteration to form DL-Phenylalanine-α-d1:

-

The dried azlactone is dissolved in a suitable solvent mixture, such as acetic acid and methanol.

-

Catalytic deuteration is performed using a palladium on carbon (Pd/C) catalyst under a deuterium gas (D₂) atmosphere. The reaction is typically carried out in a Parr shaker or a similar hydrogenation apparatus.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield crude N-acetyl-DL-phenylalanine-α-d1.

-

-

Enzymatic Resolution of N-acetyl-DL-phenylalanine-α-d1:

-

The crude N-acetyl-DL-phenylalanine-α-d1 is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

The solution is treated with an acylase enzyme (e.g., Acylase I from Aspergillus melleus) which selectively hydrolyzes the N-acetyl group from the L-enantiomer. The reaction is typically incubated at 37°C for 24-48 hours.

-

The progress of the resolution is monitored by measuring the release of the free amino acid.

-

-

Separation and Isolation of this compound:

-

After the enzymatic reaction, the mixture contains L-Phenylalanine-α-d1 and unreacted N-acetyl-D-phenylalanine-α-d1.

-

The pH of the solution is adjusted to the isoelectric point of phenylalanine (around pH 5.5) to precipitate the L-Phenylalanine-α-d1.

-

The precipitate is collected by filtration, washed with cold water and ethanol, and then dried to yield pure L-Phenylalanine-α-d1.

-

The N-acetyl-D-phenylalanine-α-d1 remaining in the filtrate can be recovered by acidification and extraction.

-

Quantitative Data:

| Step | Starting Material | Product | Typical Yield | Purity (Isotopic) | Purity (Enantiomeric) | Reference |

| Azlactone Synthesis | Benzaldehyde | 2-methyl-4-benzylidene-5(4H)-oxazolone | 85-95% | N/A | N/A | [4] |

| Reductive Deuteration | Azlactone | N-acetyl-DL-phenylalanine-α-d1 | 90-98% | >98% D | Racemic | [4] |

| Enzymatic Resolution and Isolation | N-acetyl-DL-phenylalanine-α-d1 | L-Phenylalanine-α-d1 | 80-90% (based on L-enantiomer) | >98% D | >99% ee | [4] |

Synthesis Workflow:

Purification of this compound

The purification of this compound is critical to ensure its suitability for downstream applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For L-phenylalanine produced from fermentation or complex reaction mixtures, a multi-step purification process is often employed.[5][6]

Purification from Fermentation Broth

While the synthesis described above is a chemical route, large-scale production of L-phenylalanine often utilizes microbial fermentation.[1] The purification from a complex fermentation broth involves several steps.

Experimental Protocol:

-

Cell Removal:

-

The fermentation broth is first subjected to centrifugation or microfiltration to remove microbial cells and other large particulate matter.[6]

-

-

Decolorization and Initial Purification:

-

The cell-free broth is then treated with activated carbon to adsorb colored impurities and other organic molecules.[6] The amount of activated carbon and contact time should be optimized for each specific process.

-

-

Ion-Exchange Chromatography:

-

The decolorized solution is passed through a column packed with a strong acid cation-exchange resin.

-

L-phenylalanine, being an amino acid, will bind to the resin.

-

The column is washed with deionized water to remove unbound impurities.

-

The purified L-phenylalanine is then eluted from the column using a dilute ammonia solution (e.g., 0.3-3.0 wt%).[6]

-

-

Crystallization:

-

The eluate containing the purified L-phenylalanine is concentrated by evaporation under reduced pressure.

-

The concentrated solution is then cooled to induce crystallization. The pH may be adjusted to the isoelectric point of phenylalanine to maximize the yield.

-

The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.

-

Purification Workflow:

Quality Control and Characterization

The final product should be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the deuterium label. The absence or significant reduction of the proton signal at the α-carbon in the ¹H NMR spectrum confirms successful deuteration.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to quantify the isotopic enrichment. High-resolution mass spectrometry can provide precise mass measurements.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity (ee%) of the final this compound product.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Expected Analytical Data:

| Analysis Method | Expected Result for L-Phenylalanine-α-d1 |

| ¹H NMR | Absence or significant reduction of the signal for the α-proton. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C₉H₁₀DNO₂. |

| Chiral HPLC | >99% peak area for the L-enantiomer. |

Applications in Drug Development

Deuterated L-phenylalanine and its derivatives have significant applications in the pharmaceutical industry. The "deuterium effect," where the substitution of a hydrogen atom with deuterium can slow down metabolic processes involving C-H bond cleavage, can be exploited to improve the pharmacokinetic profiles of drugs. By strategically incorporating deuterium at metabolically labile positions, it is possible to:

-

Increase drug half-life.

-

Reduce toxic metabolite formation.

-

Improve the overall safety and efficacy profile of a drug.

This compound can be used in early-stage drug discovery to study the metabolism of phenylalanine-containing drug candidates and to identify sites of metabolic instability.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and rigorous quality control. The chemoenzymatic approach detailed in this guide provides a reliable method for producing highly pure, enantiomerically enriched this compound. Proper purification is essential to ensure the final product is suitable for its intended applications in research and drug development. The use of such isotopically labeled compounds will continue to be a cornerstone of modern biomedical research, providing invaluable insights into biological processes and aiding in the development of safer and more effective therapeutics.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Page loading... [guidechem.com]

- 6. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 7. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Phenylalanine-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Phenylalanine-d1, a deuterated isotopologue of the essential amino acid L-Phenylalanine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated metabolic pathways and experimental workflows.

Core Physicochemical Properties

| Property | Value | Notes and Citations |

| Molecular Formula | C₉H₁₀DNO₂ | |

| Molecular Weight | 166.19 g/mol | |

| Melting Point | 270 - 275 °C (decomposes) | Data for L-Phenylalanine-3,3-d2.[1] Unlabeled L-Phenylalanine has a melting point of approximately 283 °C.[2][3] |

| Boiling Point | Not available | L-Phenylalanine sublimes at 563 °F (295 °C).[2] |

| Solubility | Water: 26.4 g/L at 25 °C | Data for unlabeled L-Phenylalanine.[2] Solubility of deuterated compounds in water is generally very similar to their non-deuterated counterparts.[4][5] |

| pKa₁ (α-carboxyl) | ~1.83 | Data for unlabeled L-Phenylalanine.[2][6] Isotopic substitution is not expected to significantly alter pKa values. |

| pKa₂ (α-ammonium) | ~9.13 | Data for unlabeled L-Phenylalanine.[2][6] Isotopic substitution is not expected to significantly alter pKa values. |

| Isotopic Purity | Typically ≥98% |

Metabolic and Signaling Pathways

L-Phenylalanine is a crucial precursor for the biosynthesis of several important signaling molecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The metabolic pathway begins with the conversion of L-Phenylalanine to L-Tyrosine. This compound can be used as a tracer to study the flux through this pathway in various physiological and pathological conditions.[7][8] Phenylalanine itself has also been shown to impair insulin signaling.[9]

Experimental Protocols and Workflows

A primary application of this compound is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics.[10][11][12]

Detailed Protocol for SILAC using this compound

Objective: To quantitatively compare protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

-

Cell line of interest (auxotrophic for Phenylalanine if possible)

-

SILAC-grade cell culture medium deficient in L-Phenylalanine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Phenylalanine (unlabeled)

-

"Heavy" this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

Trypsin (mass spectrometry grade)

-

Sample preparation reagents for mass spectrometry (e.g., reduction and alkylation reagents, desalting columns)

-

High-resolution mass spectrometer

Procedure:

-

Cell Culture Adaptation:

-

Culture the cells in the "light" medium (supplemented with unlabeled L-Phenylalanine and dFBS) and "heavy" medium (supplemented with this compound and dFBS) for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

-

Monitor cell growth and morphology to ensure the labeled amino acid does not affect cell viability.

-

Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small batch of protein extract.

-

-

Experimental Treatment:

-

Once adapted, treat one cell population with the experimental condition (e.g., drug treatment) while the other serves as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Quantify the protein concentration for each lysate.

-

-

Sample Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform in-solution or in-gel tryptic digestion of the mixed protein sample.

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture.

-

Analyze the peptides by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs.

-

The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two experimental conditions.

-

References

- 1. L-Phenylalanine-3,3-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. SMPDB [smpdb.ca]

- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

Navigating the Nuances of Isotopic Purity: A Technical Guide to L-Phenylalanine-d1 Analysis

For researchers, scientists, and drug development professionals, the precise determination of isotopic and chiral purity of labeled compounds is paramount. This in-depth technical guide provides a comprehensive overview of the core methodologies for the isotopic purity analysis of L-Phenylalanine-d1, a critical reagent in various scientific applications.

This guide delves into the established analytical techniques, presenting detailed experimental protocols and structured quantitative data to facilitate accurate and reproducible analyses. Furthermore, it visualizes complex workflows and pathways to enhance understanding and implementation in the laboratory.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analysis of this compound, providing a quick reference for expected performance and potential impurities.

Table 1: Isotopic Purity and Enrichment

| Parameter | Typical Value | Analytical Technique(s) | Reference |

| Isotopic Enrichment | > 98% | NMR, Mass Spectrometry | [1][2] |

| Unlabeled L-Phenylalanine | < 2% | NMR, Mass Spectrometry | [1][2] |

| Other Deuterated Isotopologues | < 1% | Mass Spectrometry | [1][2] |

Table 2: Chiral Purity

| Parameter | Typical Value | Analytical Technique(s) | Reference |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC, Capillary Electrophoresis | [3][4] |

| D-Phenylalanine-d1 | < 0.5% | Chiral HPLC | [4] |

| Resolution (Rs) | > 1.5 | Chiral HPLC | [5] |

Table 3: Potential Impurities

| Impurity | Potential Origin | Analytical Technique(s) |

| Phenylpyruvic acid | Degradation/Metabolism | HPLC, LC-MS |

| Tyrosine | Metabolic conversion | HPLC, LC-MS |

| Benzaldehyde | Synthetic byproduct | GC-MS, HPLC |

| Unreacted starting materials | Incomplete synthesis | Varies by synthetic route |

Key Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on available instrumentation and specific sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment and position of the deuterium label in this compound. Both ¹H and ²H NMR are employed for a comprehensive analysis.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a known internal standard like DSS).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (zg)

-

Number of Scans: 16-64 (or more for higher sensitivity)

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons)

-

Acquisition Time: 2-4 seconds

-

-

Data Analysis:

-

Integrate the residual proton signal at the deuterated position (α-carbon) and compare it to the integration of a non-deuterated, well-resolved proton signal (e.g., aromatic protons).

-

The percentage of deuteration can be calculated from the relative integrations.

-

²H NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-30 mg) in a non-deuterated solvent (e.g., H₂O with 10% D₂O for locking).

-

Instrument Parameters:

-

Spectrometer: Equipped with a deuterium probe.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128 or more, as deuterium has a lower gyromagnetic ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Analysis:

-

Observe the deuterium signal at the chemical shift corresponding to the α-carbon of phenylalanine. The presence of a single, sharp resonance confirms the position of the label. The signal-to-noise ratio provides a qualitative measure of enrichment.

-

Mass Spectrometry (MS) for Isotopic Enrichment and Impurity Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for determining isotopic enrichment and identifying potential impurities.

LC-MS Protocol:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Electrospray Ionization - ESI):

-

Ionization Mode: Positive.

-

Scan Mode: Full scan from m/z 100 to 200 to identify molecular ions of L-Phenylalanine (m/z 166.08) and this compound (m/z 167.09).

-

Selected Ion Monitoring (SIM): Monitor the specific m/z values for unlabeled and labeled phenylalanine to accurately determine their ratio.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the d1 isotopologue to the sum of the peak areas of all isotopologues.

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is crucial, as the D-enantiomer can have different biological and pharmacological properties.

Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) is required. Common choices include cyclodextrin-based or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T).[6]

-

Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column. A typical mobile phase for a teicoplanin-based column is a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate).[5]

-

Isocratic Elution:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

-

Detection: UV detection at 210 nm or 254 nm.

-

Data Analysis:

-

Inject a racemic standard of phenylalanine to determine the retention times of the D- and L-enantiomers.

-

Analyze the this compound sample and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee %) using the formula: ee % = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

-

Visualizing the Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate key workflows and pathways.

This technical guide provides a foundational understanding of the critical aspects of this compound isotopic purity analysis. By adhering to these detailed protocols and utilizing the provided quantitative data and visual aids, researchers can ensure the quality and reliability of their studies.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]

- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mass Spectrum of L-Phenylalanine-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of L-Phenylalanine-d1, a deuterated isotopologue of the essential amino acid L-Phenylalanine. Understanding the mass spectrometric behavior of this compound is crucial for its application in various research areas, including metabolic studies, proteomics, and as an internal standard in quantitative analyses. This document outlines the expected fragmentation pattern, presents the data in a clear tabular format, provides a detailed experimental protocol for its analysis, and includes diagrams to illustrate the fragmentation pathway and experimental workflow.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the well-established fragmentation pattern of unlabeled L-Phenylalanine, with a +1 mass unit shift for the molecular ion and fragments containing the deuterium atom. For the purpose of this guide, it is assumed that the single deuterium atom in this compound is located at the alpha-carbon (Cα), the carbon atom bonded to the amino and carboxyl groups. This is a common and synthetically accessible position for single deuteration.

The molecular weight of unlabeled L-Phenylalanine is approximately 165.19 g/mol . The introduction of a single deuterium atom increases the molecular weight to approximately 166.19 g/mol .

Key Fragmentation Pathways

Electron ionization (EI) of L-Phenylalanine and its deuterated analogue induces several characteristic fragmentation reactions. The primary fragmentation pathways involve the loss of the carboxyl group, the benzyl side chain, and cleavage of the phenyl ring.

-

Molecular Ion ([M+H]⁺): The intact molecule with a single positive charge.

-

Loss of Carboxylic Acid Group: A common fragmentation for amino acids, resulting in the loss of a -COOH group (45 Da).

-

Formation of the Benzyl Cation: Cleavage of the bond between the alpha- and beta-carbons results in the formation of a stable benzyl cation (C₇H₇⁺).

-

Loss of the Benzyl Side Chain: Fragmentation resulting in the loss of the entire benzyl side chain.

-

Formation of the Phenyl Cation: Further fragmentation of the benzyl cation can lead to the formation of the phenyl cation (C₆H₅⁺).

Data Presentation: Predicted Mass Spectrum of this compound (α-d1)

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound, assuming deuteration at the alpha-carbon. The m/z values for the corresponding fragments of unlabeled L-Phenylalanine are provided for comparison.

| Ion Description | Structure of Fragment | Predicted m/z for this compound | m/z for Unlabeled L-Phenylalanine |

| Molecular Ion | [C₉H₁₀DNO₂]⁺ | 166 | 165 |

| Loss of -COOH | [C₈H₉DN]⁺ | 121 | 120 |

| Benzyl Cation | [C₇H₇]⁺ | 91 | 91 |

| Loss of Benzyl Side Chain | [C₂H₃DNO₂]⁺ | 75 | 74 |

| Phenyl Cation | [C₆H₅]⁺ | 77 | 77 |

Experimental Protocol for Mass Spectrometry of this compound

This section outlines a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a common technique for amino acid analysis.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of 1 mg/mL. Further dilute the stock solution to create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) in the same solvent.

-

Sample Extraction (from biological matrix):

-

For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile or methanol to one volume of the sample.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS analysis.

-

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phenylalanine.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Cone Gas Flow: 50 L/hr (Nitrogen)

-

-

Data Acquisition:

-

Full Scan Mode: Acquire data over a mass range of m/z 50-300 to observe the molecular ion and major fragments.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific transitions for this compound (e.g., m/z 166 -> 121).

-

Mandatory Visualizations

Fragmentation Pathway of this compound

An In-depth Technical Guide to Natural Abundance Correction for L-Phenylalanine-d1 Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theory, experimental protocols, and data analysis techniques essential for conducting stable isotope tracing studies using L-Phenylalanine-d1, with a core focus on the critical step of natural abundance correction.

Introduction to Stable Isotope Tracing with this compound

Stable isotope-labeled amino acids, such as this compound (d1-Phe), are powerful tools in metabolic research. By introducing a "heavy" version of this essential amino acid into a biological system, researchers can trace its metabolic fate, quantify protein synthesis and breakdown, and elucidate metabolic flux through various pathways. L-Phenylalanine plays a crucial role not only as a building block for proteins but also as a precursor for the synthesis of L-tyrosine and various signaling molecules.

The key to accurately interpreting data from these studies lies in distinguishing the experimentally introduced isotope label from the naturally occurring heavy isotopes of elements like carbon (¹³C), hydrogen (²H or deuterium), nitrogen (¹⁵N), and oxygen (¹⁸O). This is achieved through a process called natural abundance correction.

The Imperative of Natural Abundance Correction

The atoms that constitute L-Phenylalanine (C9H11NO2) are not isotopically pure in nature. For instance, approximately 1.1% of all carbon atoms are the heavier ¹³C isotope, and about 0.015% of hydrogen atoms are deuterium (²H). When analyzing a sample using mass spectrometry, these naturally occurring heavy isotopes contribute to the mass spectrum, creating satellite peaks around the monoisotopic peak (M+0). These contributions can be mistaken for or interfere with the signal from the administered this compound tracer, leading to an overestimation of isotopic enrichment and inaccurate calculations of metabolic fluxes.

Natural abundance correction is a mathematical procedure that deconvolutes the measured mass isotopomer distribution (MID) to remove the contribution of naturally occurring heavy isotopes, thereby isolating the true signal from the isotopic tracer.

Theoretical Framework for Natural Abundance Correction

The correction process is typically based on the known natural isotopic abundances of the elements present in the molecule of interest. The fundamental principle is to calculate the probability of a molecule with a given elemental composition containing a certain number of heavy isotopes naturally. This information is then used to construct a correction matrix that relates the measured isotopic abundances to the true, corrected abundances.

The correction can be represented by the following matrix equation:

M = C * T

Where:

-

M is the vector of measured mass isotopomer abundances.

-

C is the correction matrix, which accounts for the probabilities of natural isotope incorporation.

-

T is the vector of true (corrected) mass isotopomer abundances, representing the actual enrichment from the tracer.

The goal is to solve for T :

T = C⁻¹ * M

Several algorithms and software packages, such as IsoCor, AccuCor2, and ICT, have been developed to perform these calculations automatically.[1][2][3][4]

Natural Isotopic Abundances of Key Elements

The following table summarizes the natural abundances of the stable isotopes relevant to L-Phenylalanine analysis.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Experimental Protocols

In Vivo this compound Administration and Sample Collection

This protocol provides a general framework for an in vivo study in a rodent model.

Materials:

-

This compound (sterile, pyrogen-free solution)

-

Saline solution (0.9% NaCl, sterile)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (forceps, scalpels)

-

Liquid nitrogen

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

-

Fasting: Fast animals overnight (12-16 hours) with free access to water to achieve a metabolic steady state.

-

Tracer Administration:

-

Anesthetize the animal.

-

Administer a bolus dose of this compound via tail vein injection or intraperitoneal injection. The exact dosage will depend on the specific research question and animal model. A common starting point is a priming dose followed by a continuous infusion to maintain steady-state enrichment.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-tracer administration.

-

For plasma collection, use EDTA-coated tubes and immediately centrifuge at 2000 x g for 15 minutes at 4°C.

-

Store plasma samples at -80°C until analysis.

-

-

Tissue Collection:

-

At the final time point, euthanize the animal under deep anesthesia.

-

Rapidly excise tissues of interest (e.g., liver, muscle, brain).

-

Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.

-

Store tissue samples at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry Analysis

4.2.1 Plasma Sample Preparation

-

Protein Precipitation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the amino acids.

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization (for GC-MS analysis):

-

Reconstitute the dried extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

Incubate at a specific temperature and time (e.g., 70°C for 30 minutes) to form volatile derivatives.

-

4.2.2 Tissue Sample Preparation

-

Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable ice-cold extraction buffer (e.g., methanol:water, 80:20 v/v) using a tissue homogenizer.

-

-

Protein Precipitation and Extraction:

-

Follow a similar protein precipitation and supernatant collection procedure as described for plasma samples.

-

-

Derivatization (if required):

-

Proceed with derivatization as for plasma samples if GC-MS analysis is planned.

-

Mass Spectrometry Analysis

4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of derivatized amino acids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

-

Column: A capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient is used to separate the derivatized amino acids.

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM) is typically employed to enhance sensitivity and selectivity by monitoring specific mass-to-charge (m/z) ratios for unlabeled (M+0) and labeled (M+1) L-Phenylalanine.

4.3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of underivatized amino acids.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phases: A gradient of an aqueous buffer and an organic solvent.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both unlabeled and labeled L-Phenylalanine, providing high specificity.

Data Analysis and Presentation

Calculation of Isotopic Enrichment

The primary output from the mass spectrometer is the intensity of the different mass isotopomers. From this, the isotopic enrichment can be calculated. A common metric is the Mole Percent Excess (MPE).

MPE = [ (Area_labeled) / (Area_unlabeled + Area_labeled) ] * 100

This initial MPE value is uncorrected for natural abundance.

Natural Abundance Correction in Practice: A Worked Example

Let's consider the analysis of L-Phenylalanine (C9H11NO2) and the administered this compound tracer. The mass spectrometer will detect the M+0 peak (unlabeled) and the M+1 peak, which contains contributions from both the d1-tracer and the naturally occurring heavy isotopes (primarily ¹³C).

Step 1: Determine the theoretical contribution of natural abundance to the M+1 peak.

The probability of a molecule of L-Phenylalanine containing one heavy isotope naturally can be approximated by:

P(M+1) ≈ (9 * P(¹³C)) + (11 * P(²H)) + (1 * P(¹⁵N)) + (2 * P(¹⁷O))

Using the natural abundance values from the table in section 3.1:

P(M+1) ≈ (9 * 0.0107) + (11 * 0.000115) + (1 * 0.00368) + (2 * 0.00038) P(M+1) ≈ 0.0963 + 0.001265 + 0.00368 + 0.00076 P(M+1) ≈ 0.102 or 10.2%

This means that for every 100 molecules of unlabeled L-Phenylalanine, approximately 10.2 will appear at the M+1 mass.

Step 2: Correct the measured M+1 intensity.

Corrected M+1 Intensity = Measured M+1 Intensity - (Measured M+0 Intensity * 0.102)

Step 3: Calculate the corrected MPE.

Corrected MPE = [ (Corrected M+1 Intensity) / (Measured M+0 Intensity + Corrected M+1 Intensity) ] * 100

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from this compound tracing studies.

Table 1: Isotopic Enrichment of this compound in Plasma

| Time (minutes) | Uncorrected MPE (%) | Corrected MPE (%) |

| 0 | 0.0 | 0.0 |

| 15 | 5.2 | 4.1 |

| 30 | 8.9 | 7.8 |

| 60 | 10.5 | 9.4 |

| 90 | 10.1 | 9.0 |

| 120 | 9.8 | 8.7 |

Table 2: L-Phenylalanine Metabolic Flux Rates

| Condition | Phenylalanine Flux (µmol/kg/hr) | Phenylalanine to Tyrosine Conversion Rate (µmol/kg/hr) |

| Control | 45.3 ± 3.1 | 8.2 ± 0.9 |

| Treatment X | 62.1 ± 4.5 | 12.5 ± 1.3 |

Visualizing L-Phenylalanine Pathways

Graphviz (DOT language) is a powerful tool for visualizing the complex metabolic and signaling pathways involving L-Phenylalanine.

L-Phenylalanine Metabolism

Caption: Core metabolic pathways of L-Phenylalanine.

Experimental Workflow for this compound Tracing

Caption: Workflow for this compound stable isotope tracing studies.

L-Phenylalanine and mTOR/GCN2 Signaling

Caption: L-Phenylalanine's role in mTOR and GCN2 signaling.[5][6][7][8]

Conclusion

References

- 1. Fasting Increases Human Skeletal Muscle Net Phenylalanine Release and This Is Associated with Decreased mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of GCN2 Kinase in Mediating the Effects of Amino Acids on Longevity and Feeding Behaviour in Drosophila [frontiersin.org]

A Technical Guide to the Chemical Structure and Stability of L-Phenylalanine-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of L-Phenylalanine-d1. It is designed to be a valuable resource for professionals in research and drug development who utilize isotopically labeled amino acids. This document details the precise molecular structure, summarizes available stability data, and outlines relevant experimental protocols.

Chemical Structure of this compound

This compound is a stable isotope-labeled version of the essential amino acid L-phenylalanine. In this specific isotopologue, a single deuterium atom replaces a protium (hydrogen) atom.

The standard nomenclature for this compound indicates that the deuterium substitution is at the alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group. Therefore, the precise chemical name is (2S)-2-amino-2-deuterio-3-phenylpropanoic acid .[1]

The key structural features are:

-

Chiral Center : The alpha-carbon is a chiral center, and in this compound, it retains the (S) configuration, which is the naturally occurring form of the amino acid.

-

Deuterium Position : The deuterium atom is located on the alpha-carbon.

-

Chemical Formula : C₉H₁₀DNO₂

The molecular structure can be visualized as follows:

Molecular Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀DNO₂ |

| Molecular Weight | 166.2 g/mol |

| IUPAC Name | (2S)-2-amino-2-deuterio-3-phenylpropanoic acid |

| CAS Number | 54793-54-3 |

Stability of this compound

Specific quantitative stability data for this compound is not extensively available in the literature. However, its stability can be inferred from data on L-phenylalanine and general principles of isotopic labeling.

Thermal Stability

L-phenylalanine itself is a thermally stable amino acid. Studies on various L-phenylalanine complexes have shown thermal stability up to temperatures ranging from 168°C to 229°C.[2] One study indicated that L-phenylalanine undergoes decomposition rather than melting at high temperatures.[3] Research using thermogravimetric analysis has been employed to investigate the thermal decomposition pathways of phenylalanine.[3]

While specific differential scanning calorimetry (DSC) data for this compound is not available, it is expected to have a similar thermal stability profile to its non-deuterated counterpart. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which may confer a marginal increase in thermal stability, though this effect is generally small.

Table 1: Thermal Stability of L-Phenylalanine Complexes

| Compound | Thermal Stability (up to) |

| L-Phenylalanine L-Phenylalaninium nitrate | 168°C |

| L-Phenylalanine L-phenylalaninium malonate | 180°C |

| L-Phenylalanine nitric acid | 205°C |

| L-Phenylalanine hydrochloride | 229°C |

[Data sourced from a review on L-Phenylalanine family crystals.][2]

Stability in Solution and Isotopic Purity

For many applications, particularly in metabolic studies, the stability of the isotopic label is crucial. The deuterium on the alpha-carbon of this compound is generally stable and not readily exchangeable with protons from solvents like water under physiological conditions. However, extreme pH or temperature conditions could potentially facilitate exchange.

Commercial suppliers of deuterated amino acids often provide information on storage conditions to ensure stability. For instance, solutions of deuterated phenylalanine are typically recommended to be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[4]

Experimental Protocols

Detailed experimental protocols specifically for determining the stability of this compound are not published. However, standard methods for assessing the stability of amino acids and proteins can be readily adapted.

Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal stability of this compound.

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup :

-

Calibrate the DSC instrument using indium as a standard.

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

Set the heating rate to 10°C/min.

-

Set the temperature range from 30°C to 300°C.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Acquisition : Place the sample and reference pans in the DSC cell and initiate the heating program. Record the heat flow as a function of temperature.

-

Data Analysis : Analyze the resulting thermogram to identify endothermic or exothermic events, which correspond to phase transitions or decomposition. The onset temperature of decomposition provides an indication of the thermal stability.

Protocol for Assessing Isotopic Stability using Mass Spectrometry

This protocol describes a general method to assess the stability of the deuterium label of this compound in solution over time.

-

Sample Incubation :

-

Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate aliquots of the solution at various temperatures (e.g., 4°C, 25°C, 37°C) for different durations (e.g., 0, 24, 48, 72 hours).

-

-

Sample Preparation for MS :

-

At each time point, take an aliquot of the incubated solution.

-

If necessary, perform a sample cleanup step, such as solid-phase extraction, to remove buffer salts.

-

Derivatize the amino acid if required for the chosen mass spectrometry method (e.g., for gas chromatography-mass spectrometry).

-

-

Mass Spectrometry Analysis :

-

Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

-

Monitor the ion corresponding to the molecular weight of this compound (m/z 167.09 for [M+H]⁺) and the corresponding ion for non-deuterated L-phenylalanine (m/z 166.08 for [M+H]⁺).

-

-

Data Analysis :

-

Determine the ratio of the deuterated to non-deuterated species at each time point.

-

A significant decrease in this ratio over time would indicate isotopic exchange or degradation of the labeled compound.

-

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Signaling Pathway Involving L-Phenylalanine

L-phenylalanine acts as an agonist for the Calcium-Sensing Receptor (CaSR), which is involved in modulating the release of gut hormones. This signaling pathway is relevant to research in metabolism and endocrinology.

References

An In-depth Technical Guide on the Solubility of L-Phenylalanine-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Phenylalanine-d1. Given the isotopic similarity to L-Phenylalanine, this document leverages available data for the non-deuterated form as a close and reliable proxy. This guide is intended to be a valuable resource for laboratory work, offering quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For an amino acid like this compound, solubility is influenced by several factors including the polarity of the solvent, the pH of the solution, temperature, and the presence of other solutes. As a zwitterionic molecule, L-Phenylalanine's solubility is lowest at its isoelectric point and increases in acidic or basic solutions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for L-Phenylalanine in various solvents. This data is considered a strong surrogate for the solubility of this compound due to the minimal impact of single deuterium substitution on solubility.

| Solvent System | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 0 | 19.8 | [1] |

| Water | 25 | 26.9 | [1] |

| Water | 50 | 44.3 | [1] |

| Water | 75 | 66.2 | [1] |

| Water | 100 | 99.0 | [1] |

| Water | 25 | 27 | |

| PBS (pH 7.2) | Not Specified | ~5 | [2] |

| Methanol + Water mixtures | 15-45 | Varies | [3][4] |

| Ethanol + Water mixtures | 15-45 | Varies | [3][4] |

Qualitative Solubility Information:

-

Methanol: Very slightly soluble.[1]

-

Formic Acid: Freely soluble.[5]

-

Dilute Mineral Acids and Alkali Hydroxide Solutions: Slightly soluble.[1]

-

Ethyl Ether and Benzene: Insoluble.[1]

It has been observed that water is a better solvent for L-phenylalanine than methanol and ethanol.[3][4] The latter can be utilized as anti-solvents during crystallization processes.[3][4] The solubility of amino acids like L-phenylalanine in alcohol-water mixtures tends to decrease as the proportion of alcohol increases.[6]

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of amino acids like this compound.

1. Gravimetric Method

This is a common and straightforward method for determining solubility.

-

Materials:

-

This compound

-

Selected solvent(s)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Drying oven

-

-

Procedure:

-

Prepare a series of vials with a known volume of the desired solvent.

-

Add an excess amount of this compound to each vial to create a supersaturated solution.

-

Seal the vials and place them in an isothermal shaker set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant in a drying oven until a constant weight of the dissolved this compound is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant.

-

2. High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining concentration.

-

Materials:

-

This compound

-

Selected solvent(s)

-

Isothermal shaker or magnetic stirrer with temperature control

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase

-

Syringe filters

-

-

Procedure:

-

Prepare saturated solutions of this compound in the desired solvents as described in the gravimetric method (steps 1-4).

-

After equilibration, filter an aliquot of the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Measure the peak area of this compound in the chromatograms.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility.[3]

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Gravimetric Method Workflow

Caption: HPLC Method Workflow

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sepax-tech.com.cn [sepax-tech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

The Sentinel Metabolite: A Technical Guide to L-Phenylalanine-d1 in Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling has revolutionized the study of in vivo metabolism, providing a powerful tool to trace the fate of metabolites through complex biochemical pathways. Among the arsenal of labeled compounds, L-Phenylalanine-d1 and other deuterated variants of this essential amino acid have emerged as critical tracers for elucidating the dynamics of protein synthesis, catabolism, and specific enzymatic conversions. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathway tracing, with a focus on its application in studying the conversion of phenylalanine to tyrosine. This guide offers detailed experimental protocols, quantitative data presentation, and visual diagrams of the core metabolic pathways and experimental workflows to empower researchers in designing and executing robust metabolic studies.

Introduction

L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of proteins and several critical biomolecules, including the amino acid tyrosine, and subsequently, catecholamines like dopamine, norepinephrine, and epinephrine. The hydroxylation of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH), is a key regulatory step in its metabolism. Dysregulation of this pathway is implicated in genetic disorders such as Phenylketonuria (PKU), a condition characterized by the inability to metabolize phenylalanine effectively.

The use of deuterated L-phenylalanine, including this compound, as a stable isotope tracer allows for the non-radioactive, in vivo tracking of phenylalanine metabolism. By introducing a known amount of the labeled compound and measuring its incorporation into downstream metabolites, researchers can quantify metabolic flux, enzyme activity, and the overall kinetics of phenylalanine turnover. This approach has been instrumental in understanding the pathophysiology of PKU and in assessing the efficacy of therapeutic interventions.

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in its subtle yet detectable mass difference from the naturally abundant, unlabeled L-phenylalanine. This mass shift allows for the differentiation and quantification of the tracer and its metabolic products using mass spectrometry (MS). When this compound is introduced into a biological system, it mixes with the endogenous pool of unlabeled phenylalanine and is metabolized alongside it. By measuring the ratio of labeled to unlabeled phenylalanine and its metabolites, such as tyrosine, over time, key kinetic parameters can be determined.

Key applications include:

-

Measuring Phenylalanine to Tyrosine Conversion: Quantifying the rate of hydroxylation of phenylalanine to tyrosine, providing a direct measure of PAH enzyme activity in vivo.

-

Investigating Phenylketonuria (PKU): Assessing the degree of impairment in phenylalanine metabolism in PKU patients and monitoring the effectiveness of dietary or pharmacological treatments.[1]

-

Whole-Body Protein Turnover: In conjunction with other labeled amino acids, this compound can be used to estimate rates of whole-body protein synthesis and breakdown.

-

Pharmacokinetic Studies: Evaluating how new drugs impact amino acid metabolism and protein kinetics.

Experimental Methodologies

The successful application of this compound in metabolic tracing hinges on meticulously planned and executed experimental protocols. The two primary methods of administration are intravenous infusion and oral administration.

Experimental Protocol 1: Primed, Constant Intravenous Infusion

This method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of metabolic flux rates.

1. Subject Preparation:

- Subjects should fast overnight (8-12 hours) to reach a post-absorptive state.

- Baseline blood and breath samples are collected to determine background isotopic enrichment.

- Intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Infusion:

- A sterile solution of L-[ring-2H5]phenylalanine (as a representative deuterated phenylalanine tracer) is prepared in 0.9% saline.

- A priming dose is administered to rapidly bring the plasma enrichment to the expected plateau level.

- Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 4-6 hours).

3. Sample Collection:

- Blood samples are collected at regular intervals (e.g., every 30 minutes) into heparinized tubes.

- Plasma is separated by centrifugation and stored at -80°C until analysis.

- Breath samples can be collected to measure the expiration of labeled CO2 if a 13C-labeled tracer is co-infused.

4. Sample Analysis:

- Plasma samples are deproteinized, and amino acids are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

- The isotopic enrichment of phenylalanine and tyrosine is determined by monitoring the specific mass-to-charge ratios of the labeled and unlabeled amino acids.

Experimental Protocol 2: Oral Administration

Oral administration is a less invasive method suitable for studying the first-pass metabolism of phenylalanine in the splanchnic region.

1. Subject Preparation:

- Similar to the infusion protocol, subjects fast overnight.

- A baseline blood sample is collected.

2. Tracer Administration:

- A known dose of this compound (or another deuterated variant) is dissolved in water or a suitable beverage and consumed by the subject.

3. Sample Collection:

- Blood samples are collected at multiple time points after ingestion (e.g., 15, 30, 60, 90, 120, 180 minutes) to capture the absorption and metabolic conversion profile.

- Plasma is processed and stored as described above.

4. Sample Analysis:

- Isotopic enrichment of phenylalanine and tyrosine in plasma is determined using GC-MS or LC-MS/MS.

Data Presentation and Interpretation

Quantitative data from this compound tracing studies are typically presented in tables to facilitate comparison between different conditions or subject groups. Key parameters include plasma enrichment, metabolic flux rates, and conversion rates.

| Parameter | Control Group (Mean ± SD) | PKU Group (Mean ± SD) | Units |

| Plasma Phenylalanine Enrichment (APE) | 4.8 ± 0.5 | 5.1 ± 0.6 | Atom Percent Excess |

| Plasma Tyrosine Enrichment from Phe (APE) | 0.6 ± 0.1 | 0.05 ± 0.02 | Atom Percent Excess |

| Phenylalanine Flux (μmol/kg/hr) | 36.1 ± 5.1 | 38.2 ± 4.9 | μmol/kg/hr |

| Phenylalanine to Tyrosine Conversion Rate (μmol/kg/hr) | 5.83 ± 0.59 | Significantly Reduced | μmol/kg/hr |

| Fractional Conversion of Phe to Tyr (%) | ~16 | < 1 | % |

Note: The data in this table are representative examples derived from literature and are not from a single study. The use of L-[ring-2H5]phenylalanine in some studies provides analogous data for deuterated phenylalanine tracing.[2]

Interpretation:

-

Plasma Enrichment: Represents the percentage of the labeled tracer in the total plasma pool of the amino acid.

-

Phenylalanine Flux: Indicates the rate at which phenylalanine appears in the plasma from protein breakdown and dietary intake.

-

Phenylalanine to Tyrosine Conversion Rate: A direct measure of the in vivo activity of the phenylalanine hydroxylase enzyme. The significantly lower conversion rate in the PKU group is a hallmark of the disease.

Visualization of Pathways and Workflows

Metabolic Pathway

The primary metabolic pathway traced by this compound is the conversion of phenylalanine to tyrosine. This irreversible reaction is catalyzed by phenylalanine hydroxylase and requires the cofactor tetrahydrobiopterin (BH4).

References

- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Phenylalanine-d1 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, providing a means to track the fate of specific atoms through metabolic pathways. L-Phenylalanine-d1, a deuterated stable isotope of the essential amino acid L-phenylalanine, serves as a valuable tracer for investigating the dynamics of phenylalanine metabolism.

L-phenylalanine is a critical precursor for protein synthesis and the biosynthesis of several important signaling molecules, including tyrosine and catecholamines. Dysregulation of phenylalanine metabolism is associated with several metabolic disorders, most notably phenylketonuria (PKU). These application notes provide a detailed protocol for the use of this compound in metabolic flux analysis to quantify its conversion to major downstream metabolites.

Key Metabolic Fates of L-Phenylalanine

The primary metabolic fates of L-phenylalanine that can be traced using this compound are:

-

Incorporation into Protein: As a proteinogenic amino acid, a significant portion of L-phenylalanine is utilized for protein synthesis.

-

Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by phenylalanine hydroxylase to form L-tyrosine is a major catabolic pathway.[1]

-

Conversion to Phenylpyruvic Acid: Transamination of L-phenylalanine leads to the formation of phenylpyruvic acid, an alternative catabolic route.[2]

Data Presentation

The following tables summarize quantitative data from tracer studies investigating L-phenylalanine metabolism. These values can be used as a reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |

| Phenylalanine Turnover | 36.1 | 5.1 |

| Tyrosine Turnover | 39.8 | 3.5 |

| Conversion of Phenylalanine to Tyrosine | 5.83 | 0.59 |

Data from a study using continuous intravenous tracer infusions of L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine in healthy postabsorptive adult volunteers.[3]

Table 2: Estimated Flux Distribution of L-Phenylalanine

| Metabolic Pathway | Percentage of Phenylalanine Flux |

| Conversion to L-Tyrosine | ~16% |

| Incorporation into Protein & Other Pathways | ~84% |

This distribution is based on the data that approximately 16% of the phenylalanine flux is converted to tyrosine in a basal steady state in healthy individuals.[3] The remaining flux is primarily directed towards protein synthesis, with a smaller fraction entering the phenylpyruvic acid pathway. In normal postabsorptive humans, it is estimated that about 15% of indispensable amino acids are oxidized.[4]

Experimental Protocols

This section outlines a detailed methodology for an in vivo metabolic flux analysis study using this compound.

Protocol 1: In Vivo this compound Tracer Study in Humans

1. Subject Preparation:

- Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.

- A baseline blood sample is collected.

2. Tracer Administration:

- A primed, continuous intravenous infusion of this compound is administered. The priming dose is given to rapidly achieve isotopic steady state.

- The continuous infusion is maintained for a period of 4-6 hours.

3. Sample Collection:

- Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[3]

- Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4. Sample Processing:

- Plasma is separated by centrifugation at 4°C.

- An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma samples for accurate quantification.[5]

- Proteins in the plasma are precipitated using a suitable agent (e.g., perchloric acid or methanol).

- The supernatant containing the amino acids is collected after centrifugation.

5. LC-MS/MS Analysis:

- The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of this compound and its metabolites (e.g., Tyrosine-d0, Phenylpyruvic acid-d1).[6]

- A validated LC-MS/MS method with appropriate chromatographic separation and mass transitions for each analyte is crucial for accurate quantification.

6. Data Analysis and Flux Calculation:

- The isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites in plasma is determined from the LC-MS/MS data.

- Metabolic flux rates are calculated using established metabolic models and computational software (e.g., INCA, 13CFLUX). These models use the isotopic enrichment data and a defined metabolic network to estimate the rates of different reactions.

Protocol 2: Sample Preparation from Cell Culture for this compound Tracing

1. Cell Culture and Labeling:

- Cells are cultured in a medium containing a known concentration of L-Phenylalanine.

- For the experiment, the standard medium is replaced with a medium containing this compound at the same concentration.

- Cells are incubated with the labeled medium for a time course determined by the specific metabolic pathway of interest.

2. Quenching and Metabolite Extraction:

- The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

- Metabolism is quenched by adding a cold solvent, typically 80% methanol, and scraping the cells.

- The cell lysate is transferred to a microcentrifuge tube.

3. Sample Processing:

- The samples are vortexed and then centrifuged at high speed to pellet cell debris.

- The supernatant containing the intracellular metabolites is transferred to a new tube.

- The solvent is evaporated to dryness using a speed vacuum or nitrogen stream.

4. LC-MS/MS Analysis:

- The dried metabolite extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

- The analysis is performed as described in Protocol 1 to determine the isotopic enrichment of intracellular this compound and its metabolites.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways of L-phenylalanine and a typical experimental workflow for metabolic flux analysis.

Caption: Metabolic pathways of L-Phenylalanine.

Caption: Experimental workflow for MFA.

References

- 1. davuniversity.org [davuniversity.org]

- 2. SMPDB [smpdb.ca]

- 3. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phenylalanine-d1 for Quantitative Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Phenylalanine-d1 in quantitative proteomics sample preparation. The metabolic labeling of proteins with stable isotopes, such as deuterium-labeled amino acids, is a powerful technique for accurate mass spectrometry-based protein quantification. This compound serves as an effective metabolic label, enabling the differentiation and relative quantification of protein abundance between different cell populations.

I. Introduction to Metabolic Labeling with this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics.[1] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during cellular protein synthesis.[1] By culturing one cell population in a medium containing the natural "light" amino acid and another in a medium supplemented with a "heavy" isotope-labeled counterpart, such as this compound, the proteomes of the two populations become distinguishable by mass spectrometry.

L-Phenylalanine is an essential amino acid for mammals, meaning it cannot be synthesized de novo and must be obtained from the diet or culture medium. This characteristic makes its deuterated analog, this compound, an excellent candidate for metabolic labeling as its incorporation into newly synthesized proteins is efficient and predictable. The resulting mass shift in peptides containing this compound allows for the direct comparison of protein expression levels between different experimental conditions.

II. Applications in Quantitative Proteomics

The use of this compound in quantitative proteomics is applicable to a wide range of research areas, including:

-

Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by monitoring changes in protein expression profiles upon treatment.

-

Biomarker Discovery: Identifying differentially expressed proteins between healthy and diseased states to discover potential diagnostic or prognostic biomarkers.

-

Cell Signaling Pathway Analysis: Investigating the dynamic changes in protein abundance and post-translational modifications within signaling cascades in response to stimuli.[2]

-

Protein-Protein Interaction Studies: Quantifying changes in protein complex composition under different conditions.

III. Experimental Protocols

The following protocols are adapted from established SILAC methodologies and are specifically tailored for the use of this compound.

Protocol 1: SILAC Labeling of Adherent Mammalian Cells with this compound

Materials:

-

Adherent mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Phenylalanine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Phenylalanine (light)

-

This compound (heavy)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Adaptation Phase:

-

Culture the cells for at least five passages in the "heavy" SILAC medium, which is the Phenylalanine-deficient medium supplemented with this compound and dFBS. A parallel culture should be maintained in "light" medium, which is the same base medium supplemented with natural L-Phenylalanine and dFBS.[3]

-

This adaptation period is crucial to ensure near-complete incorporation of the labeled amino acid into the cellular proteome.[4]

-

-

Experimental Phase:

-

Once the cells are fully labeled (typically >95% incorporation), they are ready for the experiment.

-

Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).

-

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

-

-

Sample Preparation for Mass Spectrometry:

-

Proceed with standard proteomics sample preparation protocols, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Protocol 2: In-solution Tryptic Digestion

Materials:

-

Mixed "heavy" and "light" protein lysate from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

Procedure:

-

Reduction: Add DTT to the protein mixture to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

-

Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide mixture with formic acid.

-